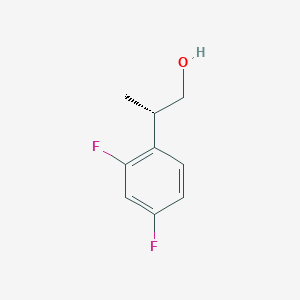![molecular formula C10H14N2O2 B2578617 Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione CAS No. 80355-06-2](/img/structure/B2578617.png)
Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione is a complex organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a unique spiro structure, which is characterized by a bicyclic octane ring fused to an imidazolidine ring. The spiro configuration imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione typically involves the reaction of bicyclo[3.2.1]octane derivatives with imidazolidine precursors under controlled conditions. One common method involves the use of a ring-opening polymerization technique, where the bicyclic lactone or lactam undergoes polymerization to form the desired spiro compound . The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione may involve large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction setups to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The spiro compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This involves the translocation of phosphatidylserine, activation of caspases, and alteration of the BCL2/BAD protein ratio, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[bicyclo[3.2.1]octane-3,5’-imidazolidine]-2’,4’-dione
- Spiro[1,3-dioxolane-2,8’-bicyclo[3.2.1]octane]-3’-one
Uniqueness
Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione is unique due to its specific spiro configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological efficacy, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
spiro[bicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-10(12-9(14)11-8)4-6-1-2-7(3-6)5-10/h6-7H,1-5H2,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIAXYXFJVHQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC3(C2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578537.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2578539.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2578542.png)
![2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2578544.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578546.png)


![N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide](/img/structure/B2578550.png)
![6-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-[(oxolan-2-yl)methyl]pyridazin-3-amine](/img/structure/B2578551.png)

![4-ethoxy-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2578553.png)

![3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2578557.png)
